molecular formula C13H17BrClNO4 B1424715 Methyl (2S,4S)-4-(2-bromo-4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354485-68-9

Methyl (2S,4S)-4-(2-bromo-4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1424715
CAS RN: 1354485-68-9
M. Wt: 366.63 g/mol
InChI Key: CEQBDYAXJDVEQI-ROLPUNSJSA-N
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Description

Methyl (2S,4S)-4-(2-bromo-4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C13H17BrClNO4 and its molecular weight is 366.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S,4S)-4-(2-bromo-4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S,4S)-4-(2-bromo-4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

This compound, given its specific stereochemistry and functional groups, could be used in the synthesis of more complex molecules. Its structure indicates potential as an intermediate in the synthesis of bioactive molecules or polymers. For example, similar compounds have been used to create biopolymer ethers and esters with specific properties depending on functional groups and substitution patterns, as seen in the work on xylan derivatives by Petzold-Welcke et al. (2014) (Petzold-Welcke et al., 2014).

Medicinal Chemistry and Drug Discovery

The presence of a pyrrolidine ring and methoxyphenoxy groups suggests potential biological activity, making it a candidate for medicinal chemistry studies. Compounds with similar structures have been explored for their pharmacological properties. For example, Veinberg et al. (2015) discussed the design, synthesis, and biological activity exploration of enantiomerically pure compounds based on pyrrolidin-2-one pharmacophore, indicating the relevance of stereochemistry in biological activity (Veinberg et al., 2015).

Environmental Chemistry

Compounds with phenoxy groups, like the one , have been studied for their environmental impact, particularly in the context of herbicide pollution and its remediation. Werner et al. (2012) reviewed the sorption of phenoxy herbicides to soil and organic matter, which could be relevant for understanding the environmental behavior of similar compounds (Werner et al., 2012).

properties

IUPAC Name

methyl (2S,4S)-4-(2-bromo-4-methoxyphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4.ClH/c1-17-8-3-4-12(10(14)5-8)19-9-6-11(15-7-9)13(16)18-2;/h3-5,9,11,15H,6-7H2,1-2H3;1H/t9-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQBDYAXJDVEQI-ROLPUNSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2-bromo-4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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